1-(2-Fluoro-5-hydroxyphenyl)ethanone
Overview
Description
Mechanism of Action
Target of Action
1-(2-Fluoro-5-hydroxyphenyl)ethanone, also known as 2-Acetyl-4-fluorophenol , is a significant pharmaceutical intermediate . It is used as a synthetic intermediate for various β-adrenergic receptor blockers . The β-adrenergic receptors are the primary targets of this compound . These receptors play a crucial role in the cardiovascular system, regulating heart rate, and blood pressure .
Biochemical Pathways
Β-adrenergic receptor blockers generally work by blocking the action of epinephrine and norepinephrine on β-adrenergic receptors, thereby affecting the adrenergic signaling pathway .
Result of Action
As an intermediate in the synthesis of β-adrenergic receptor blockers, it contributes to the overall therapeutic effects of these drugs, which include reduced heart rate and blood pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Fluoro-5-hydroxyphenyl)ethanone can be synthesized through the Fries rearrangement of 4-fluorophenyl acetate using aluminum chloride as a catalyst. The reaction is typically conducted without a solvent at temperatures between 115°C and 150°C, yielding the desired product with an efficiency of 88-89% .
Industrial Production Methods: Industrial production of this compound involves a multi-step process:
Double Esterification: Amino groups and phenolic hydroxyl groups undergo esterification in one step using amino-phenol as the raw material.
Fries Rearrangement: The esterified product is subjected to Fries rearrangement in the presence of aluminum chloride and sodium chloride.
Fluorine Diazotization: The hydrolyzate is heated after completing fluorine diazotization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluoro-5-hydroxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogenation and other substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Produces quinones.
Reduction: Yields alcohols.
Substitution: Results in halogenated derivatives.
Scientific Research Applications
1-(2-Fluoro-5-hydroxyphenyl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Serves as a probe in biochemical assays to study enzyme activities.
Medicine: Acts as a precursor in the synthesis of beta-blockers and other pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Comparison with Similar Compounds
1-(2-Fluoro-5-hydroxyphenyl)ethanone can be compared with other similar compounds such as:
- 2-Acetyl-4-fluorophenol
- 5-Fluoro-2-hydroxyacetophenone
- 2-Hydroxy-5-fluoroacetophenone
Uniqueness:
- Fluorine Substitution: The presence of a fluorine atom at the 2-position enhances its reactivity and specificity in biochemical applications.
- Hydroxyl Group: The hydroxyl group at the 5-position provides additional sites for chemical modification, making it a versatile intermediate .
Properties
IUPAC Name |
1-(2-fluoro-5-hydroxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c1-5(10)7-4-6(11)2-3-8(7)9/h2-4,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTWDJSAUFFBRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10566309 | |
Record name | 1-(2-Fluoro-5-hydroxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10566309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145300-04-5 | |
Record name | 1-(2-Fluoro-5-hydroxyphenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=145300-04-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Fluoro-5-hydroxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10566309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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